molecular formula C8H18ClNO B13452657 2-Ethyl-2-methyloxan-4-aminehydrochloride CAS No. 2913277-92-4

2-Ethyl-2-methyloxan-4-aminehydrochloride

Katalognummer: B13452657
CAS-Nummer: 2913277-92-4
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: SKRPZYQRALFHIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-methyloxan-4-aminehydrochloride is a chemical compound with the molecular formula C8H18ClNO It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyloxan-4-aminehydrochloride typically involves the reaction of 2-ethyl-2-methyloxan-4-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

2-Ethyl-2-methyloxan-4-amine+HClThis compound\text{2-Ethyl-2-methyloxan-4-amine} + \text{HCl} \rightarrow \text{this compound} 2-Ethyl-2-methyloxan-4-amine+HCl→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-methyloxan-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-methyloxan-4-aminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-methyloxan-4-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in metabolic pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethyl-4-methylimidazole: Another heterocyclic compound with similar structural features.

    2-Ethyl-2-methyl-1,3-dioxolane: A related compound with a different ring structure.

Uniqueness

2-Ethyl-2-methyloxan-4-aminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2913277-92-4

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

2-ethyl-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-3-8(2)6-7(9)4-5-10-8;/h7H,3-6,9H2,1-2H3;1H

InChI-Schlüssel

SKRPZYQRALFHIC-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(CCO1)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.